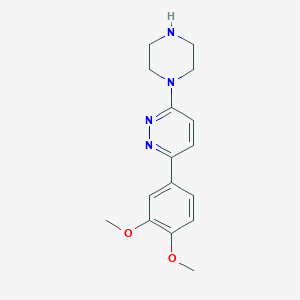
N-(6-(1H-吡唑-1-基)嘧啶-4-基)-5-溴-2-氯苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromo-2-chlorobenzamide is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring, with additional bromine and chlorine substituents on the benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
科学研究应用
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromo-2-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
Target of Action
The compound N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromo-2-chlorobenzamide, also known as 5-bromo-2-chloro-N-(6-pyrazol-1-ylpyrimidin-4-yl)benzamide, is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Therefore, the primary targets of this compound could be the parasites causing these diseases, such as Leishmania and Plasmodium species.
Mode of Action
Based on the known activities of similar pyrazole-bearing compounds, it is likely that it interacts with specific enzymes or proteins within the target organisms, disrupting their normal functions and leading to their death .
Biochemical Pathways
The compound may affect various biochemical pathways within the target organisms. For instance, it could interfere with the parasites’ metabolic processes, disrupt their DNA replication, or inhibit their protein synthesis . The downstream effects of these disruptions could include the inhibition of parasite growth and reproduction, ultimately leading to their elimination.
Pharmacokinetics
Similar pyrazole-bearing compounds have been shown to have good bioavailability . This suggests that the compound could be well-absorbed in the body, distributed to the sites of infection, metabolized efficiently, and excreted without causing significant toxicity.
Result of Action
The result of the compound’s action would be the inhibition of the growth and reproduction of the target parasites, leading to their elimination from the body . This could result in the alleviation of the symptoms associated with the diseases they cause, such as leishmaniasis and malaria.
Action Environment
The action of the compound could be influenced by various environmental factors. For instance, the pH of the body’s tissues could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other medications could potentially affect the compound’s metabolism and excretion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromo-2-chlorobenzamide typically involves multi-step reactions starting from readily available precursors One common route involves the formation of the pyrazole ring followed by its attachment to the pyrimidine ring
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment to Pyrimidine Ring: The pyrazole ring is then attached to the pyrimidine ring through a nucleophilic substitution reaction.
Introduction of Bromine and Chlorine Substituents: The final step involves the bromination and chlorination of the benzamide moiety using bromine and chlorine reagents under controlled conditions.
Industrial Production Methods
Industrial production of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromo-2-chlorobenzamide may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromo-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine substituents can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
相似化合物的比较
Similar Compounds
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromo-2-chlorobenzamide: shares structural similarities with other pyrazole and pyrimidine derivatives, such as:
Uniqueness
- The unique combination of the pyrazole and pyrimidine rings, along with the bromine and chlorine substituents, imparts distinct chemical and biological properties to N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromo-2-chlorobenzamide. This makes it a valuable compound for targeted research and development in various scientific fields.
属性
IUPAC Name |
5-bromo-2-chloro-N-(6-pyrazol-1-ylpyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN5O/c15-9-2-3-11(16)10(6-9)14(22)20-12-7-13(18-8-17-12)21-5-1-4-19-21/h1-8H,(H,17,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSCGMRQJCMCLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2408141.png)
![4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide](/img/structure/B2408142.png)
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2408146.png)


![5-(Pyrazin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2408149.png)
![2-[(4-Methoxyphenyl)methyl]-3-(1-methylpyrazol-4-yl)-1-oxo-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2408151.png)

![2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2408156.png)


![(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]pyrazol-3-one](/img/structure/B2408159.png)

